molecular formula C18H18N4O5 B2486146 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 941946-80-1

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2486146
CAS No.: 941946-80-1
M. Wt: 370.365
InChI Key: KMMYFTRIBSSQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the pyrimidinone family, which share structural similarities with the specified compound, have been synthesized and tested for their anticancer activity. For instance, certain aryloxy groups attached to the pyrimidine ring in similar acetamide derivatives have shown appreciable cancer cell growth inhibition against a variety of cancer cell lines, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. Studies demonstrate that certain pyrimidinones and oxazinones, with structural components similar to the compound , exhibit good antibacterial and antifungal activities, comparable to established reference drugs. This suggests a potential application in the development of new antimicrobial agents (Aisha Hossan et al., 2012).

Analgesic and Anti-inflammatory Agents

The synthesis of novel derivatives based on the pyrimidinone scaffold has led to the identification of compounds with significant analgesic and anti-inflammatory activities. These findings indicate that modifying the pyrimidinone core structure, as seen in compounds related to the specified chemical, can yield promising leads for the development of new analgesic and anti-inflammatory medications (A. Abu‐Hashem et al., 2020).

Inhibition of Enzymatic Activities

Derivatives of pyrimidinone have been explored for their ability to inhibit certain enzymatic activities, which is crucial for the development of targeted therapies for various diseases. For instance, some pyrimidinone derivatives exhibit potent HIV-1 protease inhibitory activity, offering a potential route for the development of new antiviral drugs against drug-resistant HIV-1 variants (Mei Zhu et al., 2019).

Properties

IUPAC Name

2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-21-16-15(13(27-3)8-9-19-16)17(24)22(18(21)25)10-14(23)20-11-6-4-5-7-12(11)26-2/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMYFTRIBSSQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.